Cas no 2034331-69-4 (N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide)

N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide is a specialized sulfonamide derivative characterized by its unique structural features, including a dimethoxy-methylpropyl substituent. This compound is of interest in synthetic and medicinal chemistry due to its potential as an intermediate in the development of biologically active molecules. The benzenesulfonamide moiety provides a stable scaffold, while the methoxy and methyl groups enhance solubility and steric properties, making it suitable for further functionalization. Its well-defined structure and purity ensure consistent performance in research applications. This compound is particularly valuable in pharmaceutical and agrochemical synthesis, where precise molecular modifications are required. Proper handling and storage are recommended to maintain its stability.
N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide structure
2034331-69-4 structure
Product name:N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide
CAS No:2034331-69-4
MF:C12H19NO4S
MW:273.348562479019
CID:5334652

N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide
    • Inchi: 1S/C12H19NO4S/c1-12(17-3,10-16-2)9-13-18(14,15)11-7-5-4-6-8-11/h4-8,13H,9-10H2,1-3H3
    • InChI Key: PTEHJIYNZBWKGK-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)(NCC(C)(COC)OC)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 7
  • Complexity: 333
  • XLogP3: 0.8
  • Topological Polar Surface Area: 73

N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6507-5409-10μmol
N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide
2034331-69-4
10μmol
$69.0 2023-09-08
Life Chemicals
F6507-5409-1mg
N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide
2034331-69-4
1mg
$54.0 2023-09-08
Life Chemicals
F6507-5409-100mg
N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide
2034331-69-4
100mg
$248.0 2023-09-08
Life Chemicals
F6507-5409-25mg
N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide
2034331-69-4
25mg
$109.0 2023-09-08
Life Chemicals
F6507-5409-75mg
N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide
2034331-69-4
75mg
$208.0 2023-09-08
Life Chemicals
F6507-5409-20mg
N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide
2034331-69-4
20mg
$99.0 2023-09-08
Life Chemicals
F6507-5409-30mg
N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide
2034331-69-4
30mg
$119.0 2023-09-08
Life Chemicals
F6507-5409-20μmol
N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide
2034331-69-4
20μmol
$79.0 2023-09-08
Life Chemicals
F6507-5409-2mg
N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide
2034331-69-4
2mg
$59.0 2023-09-08
Life Chemicals
F6507-5409-3mg
N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide
2034331-69-4
3mg
$63.0 2023-09-08

N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide Related Literature

Additional information on N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide

Professional Introduction to N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide (CAS No. 2034331-69-4)

N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide, identified by the CAS number 2034331-69-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to the class of sulfonamides, which are well-known for their diverse biological activities and applications in medicinal chemistry. The unique structural features of N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide, particularly its benzenesulfonamide moiety combined with a branched alkyl group, make it a promising candidate for further exploration in drug discovery and development.

The synthesis of N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide involves a series of well-established chemical reactions, including sulfonation followed by alkylation. The presence of the 2,3-dimethoxy-2-methylpropyl group introduces steric and electronic effects that can influence the compound's reactivity and binding properties. These features are particularly relevant in the context of designing molecules that interact with biological targets such as enzymes and receptors.

In recent years, sulfonamides have been extensively studied due to their potential as pharmacophores in the development of novel therapeutic agents. The benzenesulfonamide core is known to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of substituents like the 2,3-dimethoxy-2-methylpropyl group can modulate these activities, making it possible to fine-tune the pharmacological profile of the compound.

One of the most compelling aspects of N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide is its potential application in targeted therapy. The sulfonamide moiety is capable of forming hydrogen bonds with biological targets, which enhances binding affinity. Additionally, the branched alkyl group can improve solubility and metabolic stability, crucial factors for drug efficacy and bioavailability. These characteristics make this compound an attractive scaffold for further medicinal chemistry investigations.

The latest research in this area has highlighted the importance of structure-activity relationships (SAR) in sulfonamide derivatives. Studies have shown that modifications in the substituent groups can significantly alter the biological activity of these compounds. For instance, the 2,3-dimethoxy-2-methylpropyl group may enhance binding interactions by providing additional hydrogen bonding opportunities or by influencing the conformational flexibility of the molecule. Such insights are invaluable for designing molecules with improved pharmacological properties.

Furthermore, computational studies have been instrumental in understanding the molecular interactions of N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide. Molecular docking simulations have revealed that this compound can effectively bind to various biological targets, including enzymes and receptors involved in disease pathways. These simulations provide a rational basis for designing derivatives with enhanced binding affinity and selectivity.

The pharmaceutical industry has shown considerable interest in sulfonamide-based drugs due to their broad spectrum of activities and favorable pharmacokinetic profiles. Several sulfonamide derivatives have already been approved for clinical use, demonstrating their therapeutic potential. The development of new sulfonamides like N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide could lead to novel treatments for various diseases.

In conclusion, N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide (CAS No. 2034331-69-4) represents a promising candidate for further exploration in drug discovery and development. Its unique structural features and potential biological activities make it an attractive scaffold for designing novel therapeutic agents. Ongoing research in this area is expected to yield valuable insights into structure-activity relationships and lead to the development of new drugs targeting various disease pathways.

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